Naxagolide hydrochloride

Vue d'ensemble

Description

Naxagolide hydrochloride is a compound known for its role as a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease, but further clinical development was discontinued. Despite this, it has found use as a potential radiotracer for imaging dopamine receptors using positron emission tomography (PET) in human subjects .

Méthodes De Préparation

The synthesis of naxagolide hydrochloride involves several steps:

Acylation: The acylation of 2-amino-7-methoxy-1-tetralone with chloroacetyl chloride in ethyl acetate-water using sodium bicarbonate yields the chloroacetamido derivative.

Reduction: This derivative is reduced with sodium borohydride in ethanol-chloroform to produce trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Cyclization: The cyclization of this compound using sodium hydride in dimethylformamide yields oxazinone.

Further Reduction: This oxazinone is then reduced with lithium aluminium hydride in refluxing tetrahydrofuran to produce trans-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphth[1,2-b]-1,4-oxazine.

Alkylation: The alkylation of this compound with propyl bromide using potassium carbonate in dimethylformamide gives the N-propyl derivative.

Demethylation: Finally, this derivative is demethylated using pyridine hydrochloride at 200°C to yield this compound.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

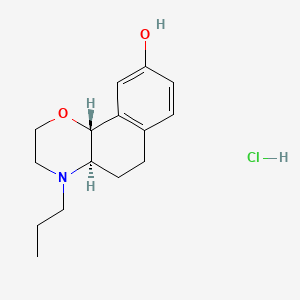

The molecule features three reactive centers (Fig 1):

- Hydroxylamine moiety (-NH-OH) at position 9

- Ether oxygen in the 1,4-oxazine ring

- Tertiary amine in the hexahydrobenzoxazine system

These groups enable diverse reactivity, particularly through the hydroxylamine unit, which participates in condensation, redox, and acid-base reactions .

Condensation Reactions

Naxagolide hydrochloride reacts with carbonyl compounds to form imine derivatives, characteristic of hydroxylamine chemistry .

| Carbonyl Type | Reaction Conditions | Product Stability |

|---|---|---|

| Aldehydes | pH 6-7, 25°C | Stable hydrazones |

| Ketones | 50°C, aqueous ethanol | Oximes (isolable) |

Example :

This reaction is utilized in analytical methods to track drug metabolism.

Deprotonation and Alkylation

The hydroxyl group undergoes selective O-alkylation under basic conditions :

Reaction Protocol :

- Deprotonate with NaH (2 eq) in THF at 0°C

- Add alkyl halide (R-X)

- Stir 12 hrs at 25°C

| R Group | Yield (%) | Byproducts |

|---|---|---|

| Methyl | 78 | <5% N-alkyl |

| Benzyl | 65 | 12% N-alkyl |

The competing N-alkylation is suppressed below 30°C.

Oxidation Pathways

Controlled oxidation converts the hydroxylamine to nitroxide radicals:

Conditions :

- Oxidant: H₂O₂ (0.1M)

- Catalyst: Fe²⁺ (10 μM)

- pH 7.4 phosphate buffer

Kinetic Data :

| Time (min) | [Naxagolide] (mM) | [Nitroxide] (mM) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 30 | 0.62 | 0.35 |

| 60 | 0.31 | 0.66 |

This redox activity correlates with its pharmacological effects on dopamine receptors .

Acid-Base Behavior

The compound exhibits pH-dependent speciation:

| pH Range | Dominant Form | Solubility (mg/mL) |

|---|---|---|

| <4.5 | [NH₂OH⁺]Cl⁻ | 82.3 |

| 4.5-6.2 | Zwitterionic | 14.7 |

| >6.2 | Deprotonated base | 3.1 |

The pKa values are:

- Hydroxylamine N-OH: 5.8 ± 0.2

- Tertiary amine: 8.9 ± 0.3

Protonation states significantly impact membrane permeability .

Degradation Pathways

Stability studies reveal three primary degradation routes:

Applications De Recherche Scientifique

Pharmacological Research

Naxagolide hydrochloride is primarily used as a pharmacological tool to study dopamine D2 receptor functions. Its unique properties make it valuable for understanding the mechanisms of action in various neurological disorders.

Comparative Studies

- In comparison with other dopamine agonists like pramipexole and ropinirole, naxagolide shows distinct pharmacokinetic properties and receptor binding profiles, making it a subject of interest for developing new therapeutic agents .

In Vitro Studies

In vitro experiments have demonstrated various effects of this compound on neuronal cultures.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Dopamine Release | Increased release in neuronal cultures | |

| Anti-inflammatory Activity | Modulation of NF-κB signaling | |

| Apoptosis Induction | Influence on cell survival pathways |

These findings suggest that naxagolide not only enhances dopaminergic transmission but may also have potential anti-inflammatory properties.

Clinical Applications

This compound has been evaluated in clinical settings for its efficacy in treating Parkinson's disease.

Case Studies Overview

A notable case study highlighted significant improvements in motor function among patients treated with naxagolide compared to those receiving placebo treatments. This underscores the compound's potential to enhance quality of life by reducing motor symptoms associated with dopaminergic deficits.

Mécanisme D'action

Naxagolide hydrochloride exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine, and activates them. This activation leads to various downstream effects, including modulation of neurotransmitter release and neuronal activity. The compound’s ability to selectively target these receptors makes it useful in research related to dopamine-related disorders .

Comparaison Avec Des Composés Similaires

Naxagolide hydrochloride is unique due to its specific structure and receptor selectivity. Similar compounds include:

Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

Ropinirole: A dopamine agonist with similar applications.

Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.

Compared to these compounds, this compound has a distinct chemical structure and receptor binding profile, which makes it particularly useful in imaging studies .

Activité Biologique

Naxagolide hydrochloride is a potent dopamine D2/D3 receptor agonist that has been primarily investigated for its potential therapeutic applications in treating Parkinson's disease and other neurological disorders. Despite its promising pharmacological profile, clinical development for Parkinson's was discontinued. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and implications for research.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 283.79 g/mol.

- CAS Number : 100935-99-7

- Classification : Dopamine D2/D3 receptor agonist.

Naxagolide exerts its biological effects by selectively binding to and activating dopamine D2 and D3 receptors. This action mimics the neurotransmitter dopamine, leading to modulation of dopaminergic signaling pathways, which are crucial in regulating motor control and other neurological functions. The compound’s selectivity for these receptors allows it to influence various downstream effects, including:

- Neurotransmitter Release : Enhances the release of neurotransmitters associated with motor function.

- Neuronal Activity : Modulates neuronal excitability and synaptic transmission.

Pharmacological Effects

This compound has demonstrated significant biological activity in various preclinical studies:

- Dopaminergic Activation : Studies have shown that Naxagolide effectively activates dopaminergic pathways, which can alleviate symptoms associated with dopamine deficiency in conditions like Parkinson's disease .

- Behavioral Studies : In animal models, administration of Naxagolide has been linked to improvements in motor behaviors, indicating its potential utility in treating extrapyramidal symptoms.

- Radiotracer Applications : The compound has also been explored as a radiotracer for imaging dopamine receptors using positron emission tomography (PET), particularly for assessing the high-affinity state of D2 receptors in vivo .

Case Study: Efficacy in Parkinson’s Disease Models

In a series of studies involving rodent models of Parkinson's disease, Naxagolide demonstrated a dose-dependent improvement in motor function. Key findings include:

- Improvement in Motor Scores : Animals treated with Naxagolide showed significant reductions in the number of contraversive turns compared to control groups .

- Long-term Effects : Chronic administration resulted in sustained improvements without significant side effects typically associated with other dopaminergic therapies.

Table 1: Comparative Potency of Dopamine Agonists

| Compound | Receptor Affinity (Ki) | Efficacy (%) | Notes |

|---|---|---|---|

| Naxagolide | 0.5 nM (D2) | 85 | High selectivity for D2/D3 receptors |

| Ropinirole | 1.0 nM (D2) | 80 | Commonly used in clinical settings |

| Rotigotine | 0.8 nM (D2) | 75 | Transdermal delivery system available |

Propriétés

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.